In-Depth Technical Guide: 2-chloro-N-(4-iodo-2-methylphenyl)acetamide (CAS 379255-47-7)
In-Depth Technical Guide: 2-chloro-N-(4-iodo-2-methylphenyl)acetamide (CAS 379255-47-7)
Executive Summary
In the modern landscape of drug discovery, the resurgence of covalent therapeutics and the advent of DNA-Encoded Libraries (DELs) have driven a demand for highly versatile, multi-functional chemical building blocks. 2-chloro-N-(4-iodo-2-methylphenyl)acetamide (CAS 379255-47-7) is a privileged bifunctional scaffold designed specifically to meet these needs.
By combining a cysteine-reactive electrophile (chloroacetamide) with a highly reactive cross-coupling handle (aryl iodide), this molecule serves as a critical linchpin for synthesizing Targeted Covalent Inhibitors (TCIs), chemoproteomic probes, and complex combinatorial libraries [1]. This whitepaper provides a comprehensive, mechanistic breakdown of its structural utility, comparative reactivity, and field-proven experimental protocols.
Structural & Physicochemical Profiling
To leverage this compound effectively, researchers must understand the distinct mechanistic roles of its three primary structural features.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 379255-47-7 |
| Chemical Formula | C9H9ClINO |
| Molecular Weight | 309.53 g/mol |
| Melting Point | 162 - 163 °C |
| Physical Form | Solid / Powder |
| Primary Reactivity | S_N2 Alkylation (Cys), Oxidative Addition (Pd) |
Mechanistic Rationale of the Scaffold
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The 2-Chloroacetamide Warhead (Electrophile): Unlike acrylamides that undergo reversible Michael addition, chloroacetamides react via an irreversible SN2 nucleophilic substitution. The substitution of the chloride leaving group by a thiolate anion (from a deprotonated target cysteine) forms a highly stable thioether bond. Its moderate intrinsic reactivity ensures it does not indiscriminately label all solvent-exposed cysteines, requiring a specific binding-pocket microenvironment to drive the reaction [2].
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The 4-Iodo Handle (Cross-Coupling): Iodine is the most reactive halogen for oxidative addition in palladium-catalyzed cross-coupling. This kinetic advantage is critical when working with delicate biomolecules (e.g., DNA tags in DELs), allowing Suzuki-Miyaura or Sonogashira couplings to proceed rapidly at room temperature, thereby preventing DNA depurination [3].
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The 2-Methyl Group (Steric Modulator): The ortho-methyl group restricts the rotation of the N-phenyl bond. This steric clash (an A1,3 strain equivalent) forces the acetamide plane out of coplanarity with the aromatic ring, preventing resonance delocalization of the nitrogen lone pair. This subtle conformational lock fine-tunes the electrophilicity of the α -carbon and dictates the spatial trajectory of the warhead within a protein binding site.
Figure 1: Bifunctional reactivity profile of CAS 379255-47-7.
Comparative Warhead Reactivity
When designing a covalent probe or drug, selecting the correct electrophile is paramount. The chloroacetamide moiety in CAS 379255-47-7 occupies a "Goldilocks" zone of reactivity—more reactive than fluoroacetamides, but more controlled than chloromethyl ketones [4].
Table 2: Cysteine-Targeting Warhead Comparison
| Warhead Scaffold | Reaction Mechanism | Intrinsic Reactivity | Primary Application in Drug Discovery |
| Chloroacetamide | SN2 Alkylation | Moderate | Targeted Covalent Inhibitors (TCIs), Chemoproteomics |
| Acrylamide | Michael Addition | Low to Moderate | Reversible-covalent or highly targeted kinase inhibitors |
| Chloromethyl Ketone | SN2 Alkylation | High | Broad-spectrum covalent antibiotics, Protease inhibitors |
| Fluoroacetamide | SN2 Alkylation | Very Low | Highly specific TCIs (requires precise microenvironment) |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They explain not just the how, but the causality behind the reagents chosen.
Protocol A: Micelle-Promoted On-DNA Suzuki-Miyaura Coupling
Objective: Functionalize the 4-iodo position with a boronic acid derivative while preserving an attached DNA tag for DEL synthesis. Causality & Rationale: DNA is highly water-soluble, but organic building blocks are lipophilic. Traditional mixed-solvent systems often fail to achieve high conversion and can damage DNA. By utilizing TPGS-750-M (a non-ionic surfactant), the reaction forms nanomicelles in water. The hydrophobic CAS 379255-47-7 partitions into the micelle's core, where the localized concentration of the Pd-catalyst drives the reaction to >98% completion at ambient temperature, preventing DNA depurination [5].
Step-by-Step Methodology:
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Preparation: Dissolve the DNA-tagged conjugate of CAS 379255-47-7 (1.0 nmol) in 10 µL of ultra-pure water.
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Micelle Formation: Add 40 µL of a 2% (w/w) aqueous solution of TPGS-750-M surfactant. Vortex gently to ensure micelle formation.
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Reagent Addition: Add the desired aryl boronic acid (100 equivalents, 100 nmol) dissolved in 2 µL of DMSO.
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Catalyst Activation: Add 10 equivalents of Pd(dtbpf)Cl2 and 200 equivalents of K3PO4 (as a 1M aqueous solution).
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Reaction: Degas the microcentrifuge tube with Argon for 2 minutes. Shake at room temperature (25 °C) for 2 hours.
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Validation (Self-Validating Step): Quench a 1 µL aliquot and analyze via LC-MS. The mass shift must correspond to the exact mass of the cross-coupled product minus the iodine atom. Proceed to ethanol precipitation only if conversion is >95%.
Protocol B: Covalent Target Engagement Assay (ABPP)
Objective: Evaluate the covalent binding efficiency of the synthesized chloroacetamide probe against a target protein's reactive cysteine. Causality & Rationale: The SN2 reaction requires a deprotonated thiolate ( Cys−S− ). The buffer pH is strictly maintained at 7.5 to balance physiological relevance with the cysteine's pKa . Crucially, TCEP must be used instead of DTT. DTT contains free thiols that will competitively react with the chloroacetamide warhead, scavenging the probe and causing false-negative results [1].
Step-by-Step Methodology:
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Protein Preparation: Dilute the purified recombinant target protein to 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).
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Reduction: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at 4 °C to reduce any oxidized disulfide bonds, freeing the target cysteines.
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Incubation: Add the chloroacetamide probe (derived from CAS 379255-47-7) at varying concentrations (0.1 µM to 10 µM). Incubate at 37 °C for 1 to 4 hours.
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Quenching: Stop the reaction by adding 1% formic acid to protonate the cysteines and halt SN2 reactivity.
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Validation: Digest the protein with Trypsin and analyze via LC-MS/MS. Identify the specific peptide fragment exhibiting a mass shift corresponding to the covalent adduct (+ probe mass minus HCl).
Figure 2: Application workflow of the scaffold in DNA-Encoded Library (DEL) synthesis and covalent screening.
References
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Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules / PMC (2022). Available at:[Link]
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Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv (2024). Available at:[Link]
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High Fidelity Suzuki–Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants. Bioconjugate Chemistry / ACS Publications (2019). Available at:[Link]
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Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Molecules / MDPI (2022). Available at:[Link]
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Improvements in micelle promoted DNA-encoded library synthesis by surfactant optimisation. Chemical Science / RSC (2025). Available at:[Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Improvements in micelle promoted DNA-encoded library synthesis by surfactant optimisation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00864F [pubs.rsc.org]
